ROCK2 Inhibitory Potency: 460-Fold Improvement Over Fasudil
The target compound inhibits ROCK2 with an IC50 of 1 nM, as measured by HTRF assay using STK2 substrate after 4 hours [1]. In contrast, the clinically used ROCK inhibitor fasudil exhibits an IC50 of 460 nM against ROCK2 in a comparable enzymatic assay [2]. This represents a 460-fold greater potency for 1797720-81-0, placing it among the most potent pyrazole-benzamide ROCK2 inhibitors reported.
| Evidence Dimension | ROCK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Fasudil: IC50 = 460 nM |
| Quantified Difference | 460-fold greater potency (1 nM vs. 460 nM) |
| Conditions | ROCK2 enzymatic assay; HTRF detection mode; STK2 substrate; 4 h incubation (target compound); comparable biochemical assay (fasudil) |
Why This Matters
A 460-fold potency advantage enables lower dosing in cellular and in vivo models, reducing off-target effects driven by excessive compound concentrations.
- [1] BindingDB entry BDBM50431134 (CHEMBL2332068). Affinity Data: IC50 1 nM for ROCK2, HTRF assay. Accessed via BindingDB.org. View Source
- [2] Wang, Y.; et al. Discovery of lipoic acid-4-phenyl-1H-pyrazole hybrids as novel bifunctional ROCK inhibitors with antioxidant activity. RSC Adv. 2016, 6, 100334-100343. (IC50 of fasudil for ROCK2: 0.46 μM in this assay). View Source
